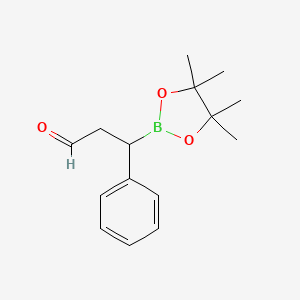
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal typically involves the reaction of a phenyl-substituted aldehyde with a boronic ester. One common method is the reaction of phenylacetaldehyde with pinacolborane under catalytic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction conditions often require heating to reflux temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Major Products Formed
Oxidation: Formation of 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid.
Reduction: Formation of 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanol.
Substitution: Formation of various substituted phenyl derivatives depending on the halide used in the Suzuki-Miyaura reaction.
科学的研究の応用
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drug candidates and as a precursor in the synthesis of medicinal compounds.
Industry: Applied in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
作用機序
The mechanism by which 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal exerts its effects is primarily through its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various chemical reactions. In cross-coupling reactions, the boronic ester group undergoes transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but with a phenol group instead of an aldehyde.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Another phenol derivative with a different substitution pattern.
3-Bromomethylphenylboronic acid pinacol ester: Contains a bromomethyl group instead of an aldehyde.
Uniqueness
3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanal is unique due to its combination of an aldehyde group and a boronic ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
264144-78-7 |
|---|---|
分子式 |
C15H21BO3 |
分子量 |
260.14 g/mol |
IUPAC名 |
3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanal |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13(10-11-17)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3 |
InChIキー |
VAKDUZCAARAULJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


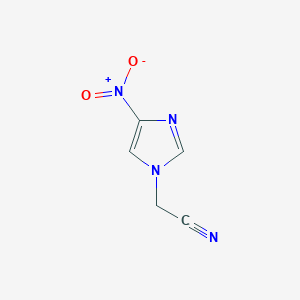
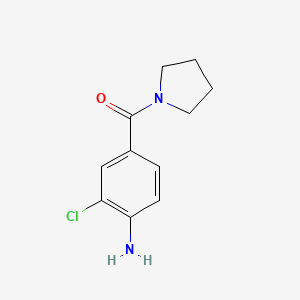
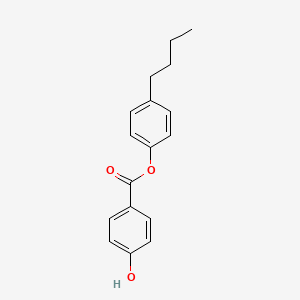
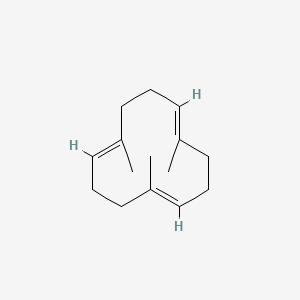
![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)

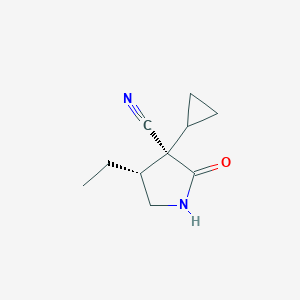
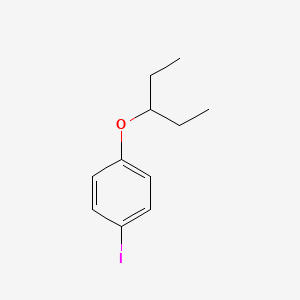
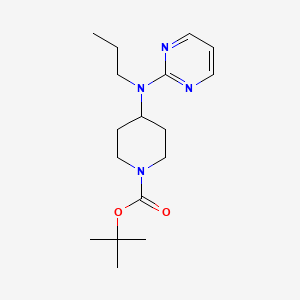


![3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine](/img/structure/B13890475.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13890477.png)

